molecular formula C13H18N4O B2474524 N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide CAS No. 1434744-09-8

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2474524
CAS No.: 1434744-09-8
M. Wt: 246.314
InChI Key: AJSKJIFXYKPDRQ-UHFFFAOYSA-N
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Description

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which incorporates a 6-cyclopropylpyrimidine core linked to a pyrrolidine-acetamide group, is frequently explored in the design of novel bioactive molecules . Pyrimidine derivatives are extensively investigated for their wide range of pharmacological activities, including potential anti-inflammatory effects . Research into such compounds often focuses on their ability to interact with key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB), which are critical targets in the inflammatory response pathway . Furthermore, the structural motif of an acetamide linked to a nitrogen-containing heterocycle (such as pyrrolidine or piperidine) is a common feature in compounds developed for targeting the nervous system, suggesting potential research applications in that field as well . This combination of features makes this compound a valuable scaffold for researchers developing and synthesizing new molecules for biological evaluation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9(18)16-11-4-5-17(7-11)13-6-12(10-2-3-10)14-8-15-13/h6,8,10-11H,2-5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSKJIFXYKPDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization and coupling. Specific synthetic routes and reaction conditions are detailed in various chemical literature sources .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Biological Activity

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring linked to a pyrimidine moiety, characterized by a cyclopropyl group. This structure is important for its interaction with biological targets, enhancing its therapeutic potential.

Property Value
IUPAC Name This compound
CAS Number 1434744-09-8
Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various signaling pathways critical for cellular function.

Potential Targets

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting neurological pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential use in oncology.
  • Neuroprotective Properties : Preliminary findings indicate that it may have protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Anticancer Activity

A study published in Molecular Cancer Therapeutics examined the effects of similar pyrimidine derivatives on tumor cell viability. The findings demonstrated that compounds with similar structural features could significantly reduce cell proliferation in vitro and in vivo models .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrrolidine derivatives, highlighting their potential in treating conditions like Alzheimer's disease. The study found that these compounds could enhance neuronal survival under stress conditions, possibly through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound Biological Activity Unique Features
Pyrrolidine Derivative AModerate anticancer activityLacks cyclopropyl group
Pyrimidine Derivative BStrong enzyme inhibitionDifferent ring substitution
This compoundHigh antiproliferative activityUnique combination of pyrrolidine and pyrimidine rings

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide with high purity?

  • Methodological Answer :

  • Step 1 : React 6-cyclopropylpyrimidin-4-amine with a pyrrolidin-3-yl precursor (e.g., (R)-N-(pyrrolidin-3-yl)acetamide) under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF or acetonitrile) and bases like potassium carbonate or triethylamine to facilitate the reaction .
  • Step 2 : Optimize temperature (60–65°C) and reaction time (2–24 hours) to balance yield and purity. For example, using K₂CO₃ in DMF at 65°C achieved 29% yield, while triethylamine in acetonitrile at 60°C yielded 51.8% .
  • Step 3 : Purify via prep-LCMS or column chromatography to isolate the product. Confirm purity using LCMS (e.g., (M+H)+=433.2) and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Use LCMS to confirm molecular weight (e.g., observed (M+H)+=433.2 vs. theoretical) and detect impurities .
  • Perform ¹H/¹³C NMR to verify pyrrolidine and pyrimidine ring integration, focusing on cyclopropyl (δ ~0.5–1.5 ppm) and acetamide (δ ~2.0 ppm) signals .
  • IR spectroscopy can validate carbonyl stretches (~1650–1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Map functional group substitutions (e.g., cyclopropyl vs. trifluoromethyl groups) to activity shifts. For example, replacing cyclopropyl with electron-withdrawing groups (e.g., nitro) may alter receptor binding .
  • Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm target specificity. Discrepancies may arise from off-target effects or assay conditions .
  • Molecular Docking : Compare binding poses in homology models (e.g., G-protein-coupled receptors) to rationalize activity differences .

Q. How do reaction conditions influence the stereochemical outcome of the pyrrolidine moiety?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or catalysts (e.g., BINAP ligands) to isolate enantiomers. For example, (R)- vs. (S)-pyrrolidin-3-yl configurations impact biological activity .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing racemization. Higher temperatures may lead to epimerization .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing stereoselectivity .

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